Cefetrizole

Antibacterial Susceptibility Gram-Negative Activity MIC Determination

Cefetrizole (CAS: 65307-12-2) is a semi-synthetic, first-generation cephalosporin antibiotic belonging to the β-lactam class. It functions by inhibiting bacterial cell wall synthesis.

Molecular Formula C16H15N5O4S3
Molecular Weight 437.5 g/mol
CAS No. 65307-12-2
Cat. No. B1663827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefetrizole
CAS65307-12-2
SynonymsCefetrizole
Molecular FormulaC16H15N5O4S3
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4
InChIInChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1
InChIKeyUQWYUAURRDNBKR-BXUZGUMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefetrizole (CAS 65307-12-2): A First-Generation Cephalosporin with Documented Antibacterial and Non-Antibiotic Bioactivity


Cefetrizole (CAS: 65307-12-2) is a semi-synthetic, first-generation cephalosporin antibiotic belonging to the β-lactam class. It functions by inhibiting bacterial cell wall synthesis [1]. Originally developed as a parenteral antibacterial agent, cefetrizole exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria [2]. Beyond its classical antibiotic role, cefetrizole has been identified as a reversible, non-competitive inhibitor of α-glucosidase, with reported IC50 and Ki values of 2.1 μM and 0.578 μM, respectively [3]. This dual bioactivity profile positions cefetrizole as a compound of interest for both traditional antimicrobial research and metabolic disorder studies.

Why Cefetrizole Cannot Be Assumed Interchangeable with Cefazolin or Other First-Generation Cephalosporins


Generic substitution among first-generation cephalosporins is not supported by direct experimental data. While cefetrizole shares a core β-lactam structure with analogs like cefazolin and cephaloridine, key differences in the C-3 and C-7 side chains (e.g., the 1H-triazol-3-ylthio and 2-thienylacetyl moieties) dictate distinct pharmacological behaviors [1]. Comparative studies reveal significant, non-uniform differences in in vitro potency, β-lactamase stability, and in vivo pharmacokinetic profiles between cefetrizole and its closest comparators [2][3]. These data demonstrate that the performance of one cephalosporin cannot be used to reliably predict the performance of another, even within the same generation. Consequently, experimental validation of a specific compound like cefetrizole is essential for research where quantitative outcomes are critical.

Quantitative Evidence for the Selection of Cefetrizole Over Cefazolin, Cephaloridine, or Cephalothin


Comparative In Vitro Antibacterial Potency: Cefetrizole Matches Cefazolin and Outperforms Cephaloridine Against Key Gram-Negative Isolates

In a direct head-to-head comparison against clinical isolates, the in vitro activity of cefetrizole against Escherichia coli and Klebsiella spp. was found to be nearly equal to that of cefazolin and notably higher than that of both cephaloridine and cephalothin [1].

Antibacterial Susceptibility Gram-Negative Activity MIC Determination

Cross-Resistance Profile: Absence of Cross-Resistance with Ampicillin in Proteus mirabilis

Susceptibility testing on clinical isolates of P. mirabilis demonstrated cross-resistance between ampicillin and cephaloridine. However, this cross-resistance was not observed between ampicillin and cefetrizole [1].

Antimicrobial Resistance Cross-Resistance β-Lactamase

Stability to Plasmid-Mediated Penicillinase-Type β-Lactamases

Cefetrizole (CTZ) was investigated for its stability to various β-lactamases. It was found to be non-hydrolysable by the penicillinase-type β-lactamase produced by ampicillin-resistant E. coli and Klebsiella spp. that is mediated by conjugative R plasmids [1].

β-Lactamase Stability Antibiotic Resistance R-Plasmid

Comparative Pharmacokinetics: Blood Levels and Urinary Excretion in Rats and Rabbits

In a comparative pharmacokinetic study in rats and rabbits, blood levels of cefetrizole were lower than those of cefazolin but higher than those of cephaloridine and cephalothin. Furthermore, the 24-hour urinary excretion rate of cefetrizole was higher than that of all tested comparators [1].

Pharmacokinetics Animal Model Urinary Excretion

Human Pharmacokinetic Profile: Rapid Urinary Excretion Following Intramuscular Administration

Following a single 1 g intramuscular dose in adult volunteers, cefetrizole demonstrated a high and rapid rate of urinary excretion, with over 80% of the administered dose recovered in urine within 24 hours. The majority of the excreted drug was recovered within the first 3 hours [1].

Human Pharmacokinetics Urinary Recovery Excretion Half-Life

Alpha-Glucosidase Inhibition: A Non-Antibiotic Bioactivity with In Vivo Efficacy

Cefetrizole has been characterized as a reversible, non-competitive inhibitor of yeast α-glucosidase, with a Ki value of 5.78×10⁻⁷ M (0.578 μM). In a streptozotocin-induced diabetic mouse model, treatment with cefetrizole (10 mg/kg/day) resulted in a 30% decrease in blood glucose levels 20 minutes after administration [1]. This is a distinct secondary pharmacology not reported for its close structural analogs like cefazolin.

α-Glucosidase Inhibitor Anti-diabetic Enzyme Kinetics

Validated Research and Industrial Applications for Cefetrizole Based on Quantitative Evidence


Gram-Negative Antibacterial Susceptibility Testing and Resistance Mechanism Studies

Based on its in vitro potency against E. coli and Klebsiella spp. that is equal to cefazolin and superior to cephaloridine [1], cefetrizole is well-suited as a comparator agent in susceptibility assays. Its documented stability to R-plasmid-mediated penicillinase-type β-lactamases [1] makes it a valuable tool for investigating this specific resistance mechanism, allowing researchers to differentiate between various β-lactamase contributions to resistance phenotypes.

Pharmacokinetic and Drug Disposition Studies with a Focus on Renal Clearance

The compound's distinct pharmacokinetic profile—characterized by blood levels intermediate to cefazolin and cephaloridine, and the highest 24-hour urinary excretion rate among its comparators [2]—positions it as an ideal reference compound for renal clearance studies. Human data confirming >80% urinary recovery within 24 hours, with the majority excreted in the first 3 hours [3], further supports its use as a positive control in assays designed to measure or model renal drug elimination.

Dual-Activity Chemical Probe for Metabolic Disorder and Antimicrobial Cross-Talk Research

Cefetrizole's unique, non-antibiotic bioactivity as a validated α-glucosidase inhibitor (Ki = 0.578 μM) with in vivo efficacy in lowering blood glucose [4] makes it a differentiated research tool. It is the compound of choice for studies exploring the potential connections between gut microbiome modulation by antibiotics and host glucose metabolism, a role that cannot be fulfilled by other first-generation cephalosporins lacking this secondary pharmacology.

Quality Control and Analytical Reference Standard for Method Development

The comprehensive characterization of cefetrizole, including its defined chemical structure (IUPAC name, SMILES) [5], established dual bioactivity, and published pharmacokinetic parameters, makes it a suitable and verifiable reference standard. It can be reliably used in the development and validation of analytical methods such as HPLC and LC-MS for detecting, quantifying, or monitoring the stability of cephalosporin compounds, particularly where a known high-purity standard with defined chemical properties is required.

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